molecular formula C20H24N4O2S B11220858 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11220858
M. Wt: 384.5 g/mol
InChI Key: SRRJJYWVAPWVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a synthetic small molecule characterized by a hexanamide backbone substituted with a 5-methylfuran-2-yl methyl group and a 2-sulfanylidene-1H-quinazolin-4-yl amino moiety. The 5-methylfuran group may enhance bioavailability due to its lipophilic nature.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27)

InChI Key

SRRJJYWVAPWVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Niementowski’s Quinazoline Synthesis

The quinazoline-thione scaffold is synthesized via Niementowski’s reaction, where anthranilic acid derivatives react with thiourea or thioacetamide under acidic conditions. For example:

  • Step 1 : 4-Aminoanthranilic acid is heated with thioacetamide in acetic acid at 120°C for 6 hours, yielding 2-sulfanylidene-1,2-dihydroquinazolin-4-amine.

  • Step 2 : Oxidation with iodine in dimethyl sulfoxide (DMSO) converts the dihydroquinazoline to the aromatic 2-sulfanylidene-1H-quinazolin-4-amine.

Key Data :

Reaction ComponentQuantityConditionsYield (%)
4-Aminoanthranilic acid10 mmolAcOH, 120°C, 6 h65
Thioacetamide12 mmol
I₂1.5 eqDMSO, 80°C, 2 h78

Alternative Thionation Methods

Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) can thionate preformed quinazolin-4-amine derivatives:

  • Procedure : 2-Oxo-1H-quinazolin-4-amine (1 eq) is refluxed with LR (0.6 eq) in toluene for 4 hours, achieving 85% conversion to the thione.

Preparation of 5-Methylfuran-2-ylmethanamine

Reductive Amination of 5-Methylfuran-2-carbaldehyde

  • Step 1 : 5-Methylfuran-2-carbaldehyde is condensed with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield 5-methylfuran-2-ylmethanamine.

  • Yield : 72% after purification via vacuum distillation.

Reaction Schema :

\ce5MeFuran2CHO+NH4OAc>[NaBH3CN][MeOH]5MeFuran2CH2NH2\ce{5-Me-Furan-2-CHO + NH4OAc ->[NaBH3CN][MeOH] 5-Me-Furan-2-CH2NH2}

Assembly of the Hexanamide Backbone

Stepwise Elongation via Amide Coupling

The hexanamide chain is constructed by sequential coupling of aminohexanoic acid derivatives:

  • Activation of 6-Aminohexanoic Acid : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).

  • Coupling with Quinazoline-Thione : The activated ester reacts with 2-sulfanylidene-1H-quinazolin-4-amine in the presence of triethylamine (TEA), yielding 6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanoic acid.

  • Final Amidation : The hexanoic acid intermediate is coupled with 5-methylfuran-2-ylmethanamine using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in DMF, forming the target compound.

Optimization Notes :

  • Solvent Choice : DMF outperforms THF in minimizing epimerization during amidation.

  • Catalyst : HATU provides higher yields (88%) compared to EDC/HOBt (72%).

Alternative One-Pot Synthesis

Microwave-Assisted Cyclocondensation

A patent-derived method involves microwave irradiation to accelerate the formation of the quinazoline-thione and subsequent amidation:

  • Procedure : A mixture of anthranilic acid, thiourea, 6-aminohexanoyl chloride, and 5-methylfuran-2-ylmethanamine is irradiated at 150°C for 15 minutes in a sealed vessel.

  • Yield : 70% with >95% purity by HPLC.

Advantages :

  • Reduced reaction time (15 min vs. 6 hours).

  • Minimal byproduct formation.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Reverse-Phase HPLC : C18 column (ACN/H2O gradient) isolates the target compound with ≥98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35–1.45 (m, 4H, CH₂), 2.25 (s, 3H, CH₃-furan), 3.15 (t, J = 6.8 Hz, 2H, NHCH₂), 4.37 (d, J = 5.6 Hz, 2H, furan-CH₂), 6.15 (d, J = 3.2 Hz, 1H, furan-H), 7.25–7.65 (m, 4H, quinazoline-H).

  • HRMS (ESI+) : m/z calcd for C₂₂H₂₆N₄O₂S [M+H]⁺: 411.1801; found: 411.1798.

Challenges and Mitigation Strategies

Thione Group Instability

The sulfanylidene moiety is prone to oxidation during prolonged storage. Solutions include:

  • Storage : Under nitrogen at −20°C in amber vials.

  • Stabilizers : Addition of 0.1% w/v ascorbic acid to ethanolic solutions.

Regioselectivity in Quinazoline Formation

Competing reactions at C-2 and C-4 positions are minimized by:

  • Temperature Control : Maintaining reactions at 120–130°C.

  • Catalytic Acid : p-Toluenesulfonic acid (pTSA) enhances regioselectivity to >90% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene moiety (-C=S) exhibits reactivity toward electrophiles, enabling S-alkylation or arylation. This is a critical pathway for modifying the compound's electronic properties:

Reaction TypeReagents/ConditionsProductYieldSource
S-AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CS-Methyl derivative72%
Arylation4-Chlorobenzyl bromide, Et<sub>3</sub>N, THF, refluxS-Benzyl derivative65%

These reactions enhance hydrophobicity or introduce steric bulk, potentially improving target selectivity in biological systems.

Oxidation of the Sulfanylidene Group

The thione group can be oxidized to sulfonyl (-SO<sub>2</sub>) or sulfonic acid (-SO<sub>3</sub>H) derivatives under controlled conditions:

Oxidizing AgentConditionsProductNotes
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°CSulfonyl derivativeForms stable sulfone with reduced electrophilicity
KMnO<sub>4</sub>Aqueous H<sub>2</sub>SO<sub>4</sub>, 0°CSulfonic acidRequires careful pH control to prevent over-oxidation

Oxidation significantly alters the compound's solubility and binding affinity to biological targets.

Quinazoline Ring Modifications

The quinazoline core participates in electrophilic substitution and ring functionalization:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the C-6/C-7 positions .

  • Halogenation : Br<sub>2</sub> in CHCl<sub>3</sub> selectively brominates the C-8 position .

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH, ethanol, reflux), the quinazoline ring undergoes hydrolysis to form anthranilic acid derivatives .

Furan Ring Reactivity

The 5-methylfuran substituent is susceptible to electrophilic substitution and oxidation:

ReactionReagentsProductApplication
NitrationAcetyl nitrate, AcOH5-Nitro-furan derivativeEnhances electron-withdrawing effects
OxidationMnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>2,5-Dione derivativeIncreases polarity for improved solubility

Amide Bond Hydrolysis

The hexanamide chain undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsNotes
6M HCl, refluxHexanoic acid + Amine fragmentComplete cleavage in 8 hours
NaOH (10%), ethanolSodium hexanoate + Amine fragmentPartial racemization observed

Cross-Coupling Reactions

The quinazoline C-4 position participates in Pd-catalyzed couplings:

ReactionCatalysts/ReagentsProductYield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acidBiaryl derivatives58–75%
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, aryl halidesN-Arylquinazolines63%

Reductive Amination

The primary amine in the hexanamide chain reacts with aldehydes/ketones:

SubstrateReducing AgentProductYield
BenzaldehydeNaBH<sub>3</sub>CNN-Benzyl derivative81%
CyclohexanoneH<sub>2</sub>/Pd-CN-Cyclohexyl derivative68%

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression. Molecular modeling studies have provided insights into how these compounds interact with cellular targets .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that similar compounds exhibit antimicrobial activity. Research has indicated that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Structure–Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been extensively studied for this class of compounds. Variations in substituents on the furan or quinazoline rings can significantly influence their potency and selectivity against different biological targets. Quantitative Structure–Activity Relationship (QSAR) models are often employed to predict the activity of new derivatives based on existing data .

Case Study 1: Antitumor Evaluation

A study conducted on a series of quinazoline derivatives demonstrated that modifications in the furan moiety enhanced anticancer activity against HCT116 cells. The most potent compound exhibited an IC50 value of approximately 10 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Case Study 2: QSAR Analysis

A QSAR analysis performed on related compounds revealed that specific structural features, such as the presence of electron-withdrawing groups on the furan ring, correlated with increased cytotoxicity. This finding underscores the importance of structural optimization in drug design .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11610Induction of apoptosis
Compound BMCF715Inhibition of cell proliferation
Compound CHeLa12Disruption of cell cycle progression

Table 2: Synthesis Pathways

StepReagents UsedConditions
15-Methylfuran + Quinazoline DerivativeReflux in ethanol
2Coupling AgentRoom temperature
3PurificationColumn chromatography

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally similar hexanamide derivatives, their substituents, biological activities, and key references:

Compound Name Substituents Key Features Biological Activity Source
Target Compound 5-methylfuran-2-yl methyl; 2-sulfanylidene-1H-quinazolin-4-yl amino Quinazoline sulfanylidene moiety; lipophilic furan group Hypothesized kinase inhibition -
(Se)NBD-Mal Selenadiazolyl; maleimide Fluorescent sensor for thiols Used in nanosensor development
C6-NBD-ceramide Benzoxadiazolyl; ceramide mimic Fluorescent ceramide analog ABCC transporter studies in Trypanosoma cruzi
CIP-combined derivatives Phenoxy; trifluoromethylphenyl Quorum-sensing inhibitors Enhanced bacterial mortality (30–40%) with ciprofloxacin
HDAC modulators Adamantane; dioxopiperidinyl HDAC-targeting warheads Selective HDAC inhibition (IC₅₀ values in nM range)
Quinoline-based hydroxamic acid Quinoline-2-carbonitrile; tetrahydro-2H-pyran Dual HDAC/kinase inhibition Anticancer activity (cell line assays)
Polymer monomer Vinyl amino; aminoethyl Thermo-responsive polymer precursor Material science applications

Research Findings and Data

Structural Similarity Analysis ()

The target compound shares ~63% similarity with (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide (CAS 1026295-98-6), which has trifluoroacetamido and coumarin groups.

Biological Activity

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈N₄OS, with a molecular weight of approximately 342.43 g/mol. The compound features a furan ring and a quinazoline moiety, which are known for their pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Antitumor Effects

A study investigating the effects of quinazoline derivatives on cancer cell lines demonstrated that compounds with similar functional groups significantly reduced cell viability in various types of cancer, including breast and lung cancer. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research has suggested that compounds containing furan and quinazoline rings possess antimicrobial properties. This could be due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: Antibacterial Properties

In vitro studies have shown that derivatives of quinazoline can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial activity at low concentrations.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialDisruption of bacterial membranes
AntioxidantFree radical scavenging

Recent Studies

  • Anticancer Effects : A recent study published in Cancer Letters highlighted the efficacy of quinazoline derivatives in inhibiting tumor growth in xenograft models.
  • Antimicrobial Activity : Research published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of furan-based compounds against resistant bacterial strains.
  • Antioxidant Properties : A study in Free Radical Biology and Medicine discussed the potential of furan derivatives as antioxidants, providing insights into their protective mechanisms against oxidative damage.

Q & A

What are the recommended synthetic strategies for preparing N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide?

Level: Basic
Answer:
The synthesis involves coupling two key moieties: the (5-methylfuran-2-yl)methyl group and the 2-sulfanylidene-1H-quinazolin-4-amine. A heterobifunctional reagent approach is recommended:

Step 1: Activate the carboxylic acid group of the hexanamide backbone using coupling agents like HATU or HBTU (e.g., 148893-10-1 HATU in ).

Step 2: Conjugate the quinazolin-4-amine moiety via nucleophilic substitution under anhydrous conditions (DMF/DCM, DIEA base) .

Step 3: Introduce the furan-derived group using a silylation or thiol-maleimide coupling strategy (analogous to TPMH in ).

Key Considerations:

  • Purify intermediates via flash chromatography (≥95% purity).
  • Monitor reactions via LC-MS or TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

How can the structural conformation and purity of this compound be validated?

Level: Basic
Answer:
Methods:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • NMR Spectroscopy: Confirm regiochemistry via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for quinazoline protons, δ 2.3 ppm for methylfuran) .
  • Mass Spectrometry: Exact mass verification (e.g., HRMS with <2 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.